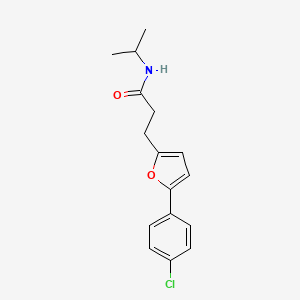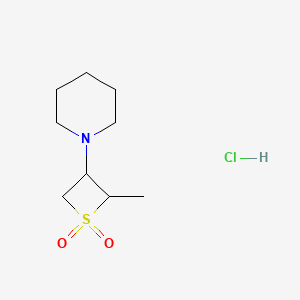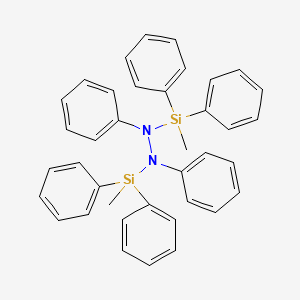
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features two diphenylmethylsilyl groups attached to a diphenylhydrazine backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethylsilyl chloride with diphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl-substituted hydrazones, while reduction may produce silyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine involves its interaction with various molecular targets and pathways. The silyl groups can participate in silicon-based chemistry, while the hydrazine moiety can engage in nitrogen-based reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of diphenylmethylsilyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphino groups instead of silyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphino-substituted compound with different substituents on the phenyl rings.
Uniqueness
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is unique due to the presence of diphenylmethylsilyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
5994-98-9 |
|---|---|
Molekularformel |
C38H36N2Si2 |
Molekulargewicht |
576.9 g/mol |
IUPAC-Name |
1,2-bis[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C38H36N2Si2/c1-41(35-25-13-5-14-26-35,36-27-15-6-16-28-36)39(33-21-9-3-10-22-33)40(34-23-11-4-12-24-34)42(2,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 |
InChI-Schlüssel |
FFUNBKGAHBAXNT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)N(C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


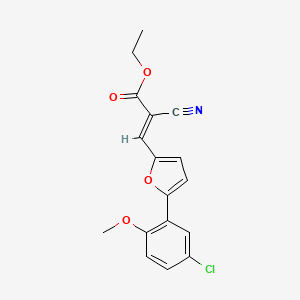


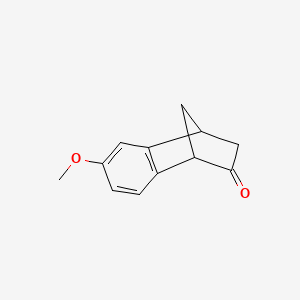




![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
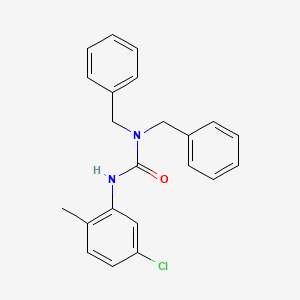
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)

